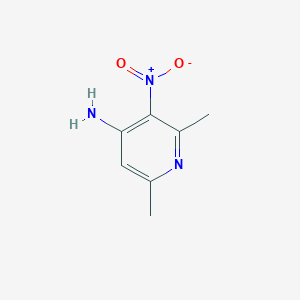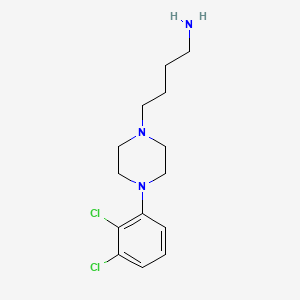
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-B-IPPD, is a heterocyclic compound that has been studied extensively for its potential scientific applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have all been explored.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Fluoro Analogues for HIV Treatment : A study by Loksha et al. (2014) details the synthesis of novel analogues of MKC442, which is structurally related to 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione. These compounds demonstrated potent in vitro activity against various HIV-1 strains, including drug-resistant mutants, highlighting their potential as microbicides (Loksha et al., 2014).
Development of Anti-HIV Agents : Tang et al. (2015) conducted a study synthesizing a related compound, aiming to observe changes in biological activity after N-3 hydroxylation. The synthesized compound exhibited enhanced anti-HIV integrase activity while retaining reverse transcriptase activity (Tang et al., 2015).
Chemical Synthesis and Analysis
Antithrombotic Compound Synthesis : Furrer et al. (1994) synthesized a compound related to 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione with antithrombotic properties. This research contributes to the development of new drugs with potential cerebral and peripheral effects (Furrer et al., 1994).
Structural and Spectral Analysis : Ashraf et al. (2019) reported on the synthesis of novel heterocycle derivatives, including a compound structurally related to 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione. The study involved comprehensive structural, spectral, and computational analysis, contributing to the understanding of these compounds' properties (Ashraf et al., 2019).
Oxidizing Abilities and Synthesis : Yoneda et al. (1980) synthesized derivatives related to 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione, demonstrating their oxidizing abilities towards various alcohols and amines. This research provides insights into the potential industrial applications of these compounds (Yoneda et al., 1980).
Molecular Dynamics and Docking Studies
- Conformational Analysis and Reactivity : Al-Omary et al. (2017) conducted a detailed study on a compound structurally related to 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione. They analyzed its molecular conformation, reactivity, and degradation properties, providing valuable information for drug design and other applications (Al-Omary et al., 2017).
properties
IUPAC Name |
6-benzyl-5-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)12-11(15-14(18)16-13(12)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBCIHWXUMAYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC(=O)NC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441797 | |
| Record name | 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
176519-55-4 | |
| Record name | 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

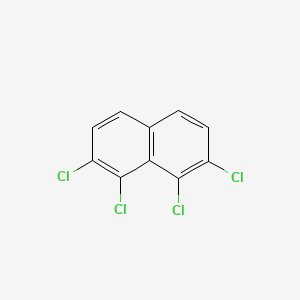

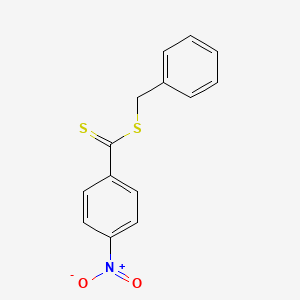



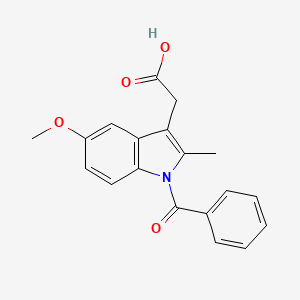
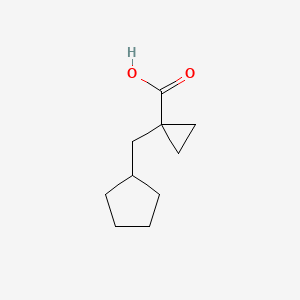
![N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B3064716.png)

![1,2,3,5-Tetrachloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene](/img/structure/B3064728.png)
